6-(1,3-benzodioxol-5-yl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzodioxol-5-yl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyrrolo[3,4-d]pyridazine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the benzodioxole moiety, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF or DMSO with alkyl halides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis through mitochondrial pathways. The compound might also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolo[3,4-d]pyridazine derivatives: These compounds have the same core structure and are known for their diverse pharmacological activities.
Uniqueness
6-(1,3-Benzodioxol-5-yl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is unique due to the combination of the benzodioxole and pyrrolo[3,4-d]pyridazine moieties, which may confer enhanced biological activity and specificity compared to its individual components .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-9-16-11(3)20(12(4)17(16)10(2)19-18-9)13-5-6-14-15(7-13)22-8-21-14/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMYNDPOWNZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC4=C(C=C3)OCO4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.